REACTION_CXSMILES
|
[C:1]([OH:13])(=O)[CH2:2][NH:3][C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].C1CCC([N:20]=[C:21]=[N:22]C2CCCCC2)CC1.ON1C(=O)CCC1=O.N#CN.[Na]>C(#N)C.O.CCOC(C)=O.CC(O)=O>[C:4]([NH:3][CH2:2][C:1]([NH:22][C:21]#[N:20])=[O:13])(=[O:5])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:3.4,7.8,^1:39|
|
Name
|
|
Quantity
|
3.58 g
|
Type
|
reactant
|
Smiles
|
C(CNC(=O)C1=CC=CC=C1)(=O)O
|
Name
|
|
Quantity
|
4.13 g
|
Type
|
reactant
|
Smiles
|
C1CCC(CC1)N=C=NC2CCCCC2
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
ON1C(CCC1=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
filtrate
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.84 g
|
Type
|
reactant
|
Smiles
|
N#CN.[Na]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
EtOAc AcOH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C.CC(=O)O
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring at ice bath temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the bulk of by-product DCU
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residue was redissolved in THF
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove any residual DCU
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture (pH 11) was extracted with ethyl acetate (2×60 ml)
|
Type
|
FILTRATION
|
Details
|
The resulting solid suspension was filtered
|
Type
|
CUSTOM
|
Details
|
to give 2.28 g (56.1% yield) of white crystalline 10
|
Type
|
CUSTOM
|
Details
|
It was recrystallized from THF/acetonitrile/petroleum ether
|
Type
|
CUSTOM
|
Details
|
to yield 0.78 g (crop 1) of white crystalline product
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to yield 0.9 g (crop 2) of additional crystals
|
Type
|
CUSTOM
|
Details
|
> 155° C. (turns to brown oil at 160° C.)
|
Type
|
CUSTOM
|
Details
|
quenching
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)NCC(=O)NC#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 56.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |